molecular formula C11H15NO2 B250313 N-(3-hydroxypropyl)-2-phenylacetamide

N-(3-hydroxypropyl)-2-phenylacetamide

Cat. No. B250313
M. Wt: 193.24 g/mol
InChI Key: SQVPNGSAPVCQEJ-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-2-phenylacetamide, also known as HPAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2-phenylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development of diseases. N-(3-hydroxypropyl)-2-phenylacetamide has been found to have a neuroprotective effect, which makes it a promising candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-2-phenylacetamide has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases that involve inflammation and oxidative stress. N-(3-hydroxypropyl)-2-phenylacetamide has also been found to have a neuroprotective effect, which makes it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-hydroxypropyl)-2-phenylacetamide in lab experiments is its low toxicity. N-(3-hydroxypropyl)-2-phenylacetamide has been found to be relatively safe for use in laboratory animals. However, one of the limitations of using N-(3-hydroxypropyl)-2-phenylacetamide in lab experiments is its low solubility in water. This can make it difficult to administer N-(3-hydroxypropyl)-2-phenylacetamide to laboratory animals.

Future Directions

There are several future directions for the study of N-(3-hydroxypropyl)-2-phenylacetamide. One direction is to further investigate its mechanism of action. Another direction is to study its potential applications in the treatment of other diseases. Additionally, future studies could focus on improving the solubility of N-(3-hydroxypropyl)-2-phenylacetamide in water, which could make it easier to administer in laboratory animals.
Conclusion:
In conclusion, N-(3-hydroxypropyl)-2-phenylacetamide is a chemical compound that has potential applications in scientific research. It is synthesized through a specific method and has been found to have various biochemical and physiological effects. N-(3-hydroxypropyl)-2-phenylacetamide has been studied for its role in the treatment of various diseases and has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to using N-(3-hydroxypropyl)-2-phenylacetamide in lab experiments, there are several future directions for the study of this compound.

Synthesis Methods

N-(3-hydroxypropyl)-2-phenylacetamide is synthesized through a reaction between 2-phenylacetic acid and 3-hydroxypropylamine. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is purified through recrystallization to obtain pure N-(3-hydroxypropyl)-2-phenylacetamide.

Scientific Research Applications

N-(3-hydroxypropyl)-2-phenylacetamide has been found to have potential applications in scientific research. It has been studied for its role in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3-hydroxypropyl)-2-phenylacetamide has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of these diseases.

properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(3-hydroxypropyl)-2-phenylacetamide

InChI

InChI=1S/C11H15NO2/c13-8-4-7-12-11(14)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14)

InChI Key

SQVPNGSAPVCQEJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NCCCO

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCO

Origin of Product

United States

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